molecular formula C4Cl2I2S B12099255 2,5-Dichloro-3,4-diiodothiophene

2,5-Dichloro-3,4-diiodothiophene

Cat. No.: B12099255
M. Wt: 404.82 g/mol
InChI Key: FZFBFGFBWSIZGF-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,4-diiodothiophene is an organosulfur compound with the molecular formula C4Cl2I2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms and two iodine atoms attached to the thiophene ring. It has a molecular weight of 404.82 g/mol and exhibits unique chemical properties due to the presence of both chlorine and iodine substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3,4-diiodothiophene typically involves halogenation reactions. One common method is the direct halogenation of thiophene derivatives. For instance, starting with 2,5-dichlorothiophene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or a halogen exchange reaction . The reaction conditions often require controlled temperatures and the use of solvents like acetic acid to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3,4-diiodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated thiophenes, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2,5-Dichloro-3,4-diiodothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,4-diiodothiophene in organic solar cells involves its role as a solid additive. It helps in optimizing the molecular packing of acceptor materials, reducing charge recombination, and enhancing charge transport. This results in improved short-circuit current density and fill factor, leading to higher power conversion efficiencies . The molecular targets and pathways involved include interactions with small-molecular acceptors and polymeric acceptors in the blend films .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-diiodothiophene
  • 2,5-Dichloro-3,4-dinitrothiophene
  • 2-Bromo-5-chloro-3,4-dinitrothiophene

Uniqueness

2,5-Dichloro-3,4-diiodothiophene is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in material science and chemical synthesis .

Properties

IUPAC Name

2,5-dichloro-3,4-diiodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2I2S/c5-3-1(7)2(8)4(6)9-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFBFGFBWSIZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1I)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2I2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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